molecular formula C11H13FN2O B1602774 1-(4-Fluorobenzyl)piperazin-2-one CAS No. 309915-37-5

1-(4-Fluorobenzyl)piperazin-2-one

Cat. No.: B1602774
CAS No.: 309915-37-5
M. Wt: 208.23 g/mol
InChI Key: SXKHEFKMEKHLAS-UHFFFAOYSA-N
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Description

Significance of Piperazinone Core Structures in Drug Discovery

The piperazine (B1678402) nucleus, a six-membered ring containing two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold". tandfonline.comnih.gov This structural motif is prevalent in a multitude of FDA-approved drugs, demonstrating its versatility and importance in the development of new therapeutic agents. mdpi.com The two nitrogen atoms within the piperazine ring provide a high polar surface area and opportunities for hydrogen bond donors and acceptors, which can lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov

The piperazinone core, a derivative of piperazine, offers a unique structural framework that has been exploited in the design of various biologically active molecules. The inclusion of a carbonyl group within the ring introduces a distinct chemical feature that can influence the molecule's conformation and interaction with biological targets. The versatile nature of the piperazine ring allows for extensive modifications at its nitrogen atoms, enabling the synthesis of a diverse library of compounds with a wide spectrum of pharmacological activities. nih.govresearchgate.net These activities span a broad range of therapeutic areas, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system disorders. researchgate.netresearchgate.net The ability to fine-tune the physicochemical properties of piperazine-containing compounds through substitution makes them highly attractive for lead optimization in drug discovery programs. tandfonline.com

Rationale for Fluorine Substitution in Benzylpiperazinone Derivatives

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile. nih.govnih.gov The substitution of a hydrogen atom with fluorine, a small and highly electronegative element, can profoundly impact several key properties of a drug molecule. nih.govbenthamscience.com

One of the primary reasons for introducing fluorine is to improve metabolic stability. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, such as cytochrome P450s. This can lead to a longer half-life and improved bioavailability of the drug.

Furthermore, the introduction of fluorine can influence a molecule's pKa, lipophilicity, and membrane permeability. nih.govvictoria.ac.nz While fluorine is highly electronegative, its small size means it often has a minimal steric impact. benthamscience.com The strategic placement of fluorine can alter the electronic properties of a molecule, potentially leading to enhanced binding affinity with its target protein through electrostatic and hydrogen-bond interactions. benthamscience.com In the context of 1-(4-Fluorobenzyl)piperazin-2-one, the fluorine atom on the benzyl (B1604629) ring is anticipated to modulate these properties, potentially leading to improved pharmacokinetic and pharmacodynamic characteristics compared to its non-fluorinated counterpart.

Overview of Research Trajectories for this compound and Related Analogs

Research surrounding this compound and its analogs has explored a variety of therapeutic applications, leveraging the advantageous properties of the fluorobenzyl and piperazinone moieties. For instance, the precursor 1-(4-fluorobenzyl)piperazine (B185958) is a key intermediate in the synthesis of a range of biologically active molecules. sigmaaldrich.com These include chemokine antagonists, cytotoxic and antiplasmodial agents, and inhibitors of enzymes like cholinesterase and various kinases. sigmaaldrich.com

Studies on related structures have demonstrated the importance of the fluorophenylpiperazine moiety for inhibitory effects on biological targets such as equilibrative nucleoside transporters (ENTs). polyu.edu.hkpolyu.edu.hkwesternsydney.edu.au Research into analogs has shown that modifications to other parts of the molecule, while keeping the fluorobenzylpiperazine core, can fine-tune potency and selectivity. polyu.edu.hkpolyu.edu.hk For example, in the development of tyrosinase inhibitors, derivatives of [4-(4-fluorobenzyl)piperazin-1-yl]methanone have shown significantly higher activity than reference compounds, with the 4-fluorobenzyl group playing a key role in binding to the enzyme's active site. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

309915-37-5

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13FN2O/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2

InChI Key

SXKHEFKMEKHLAS-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CN1)CC2=CC=C(C=C2)F

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 1-(4-Fluorobenzyl)piperazin-2-one

The construction of this compound can be achieved through several distinct synthetic pathways. These routes include building the heterocyclic ring system first and then adding the substituent, or incorporating the substituent into a precursor that is then cyclized.

The formation of the piperazin-2-one (B30754) ring is a critical step in the synthesis of this class of compounds. A common strategy involves the cyclization of acyclic precursors. These methods often utilize 1,2-diamines and amino acids as foundational starting materials, which then undergo a series of reactions to form the heterocyclic structure. researchgate.net The synthesis of piperazinones can be achieved through the reduction of diketopiperazines or via various other cyclization reactions. researchgate.net

One general approach involves the reaction of an N-substituted ethylenediamine (B42938) with an α-haloacetyl halide or ester. In the context of the target molecule, this could involve reacting N-(4-fluorobenzyl)ethane-1,2-diamine with a reagent like ethyl chloroacetate, where subsequent intramolecular aminolysis of the ester by the second nitrogen atom closes the ring. Another conceptual strategy is the catalytic reductive cyclization of specifically designed dioximes, which can be hydrogenated to form the piperazine (B1678402) ring. nih.gov

A direct and common method for preparing N-substituted piperazinones is the alkylation of a pre-formed piperazin-2-one ring. This strategy involves the reaction of piperazin-2-one with a suitable alkylating agent, such as 4-fluorobenzyl chloride or 4-fluorobenzyl bromide, typically in the presence of a base to neutralize the hydrogen halide byproduct.

This approach is analogous to the well-documented N-alkylation of piperazine. For instance, 1-(4-fluorobenzyl)piperazine (B185958) is synthesized by reacting piperazine with 1-(chloromethyl)-4-fluorobenzene. sigmaaldrich.comnih.gov A similar reaction involves coupling 1-(4-fluorobenzyl)piperazine with various acyl chlorides or carboxylic acids to derivatize the second nitrogen atom. nih.gov These precedents strongly support the feasibility of direct N-alkylation on the piperazin-2-one core.

Reaction Type Substrates Reagents & Conditions Product
N-AlkylationPiperazin-2-one, 4-Fluorobenzyl HalideBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)This compound
Reductive AminationPiperazin-2-one, 4-FluorobenzaldehydeReducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)This compound

A more advanced and regioselective method for synthesizing 1-substituted piperazinones utilizes a modified Jocic-type reaction. rsc.orgrsc.org This reaction involves the interaction of an enantiomerically-enriched trichloromethyl-containing alcohol with an unsymmetrical N-substituted diamine. rsc.org The mechanism proceeds through a dichloroepoxide intermediate. rsc.orgorganic-chemistry.org

Specifically for the synthesis of a fluorobenzyl intermediate, the reaction can be performed with N-4-fluorobenzylethane-1,2-diamine and a trichloromethyl alcohol precursor in a biphasic system of water and dichloromethane, using a phase-transfer catalyst like benzyltriethylammonium chloride and sodium hydroxide. rsc.org This method is particularly valuable as it can proceed with little to no loss of stereochemical integrity when using chiral starting materials. rsc.orgrsc.org

Component Role Example Reference
DiamineNucleophile/BackboneN-4-fluorobenzylethane-1,2-diamine rsc.org
AlcoholElectrophile Precursor(R)-1,1,1-trichloro-3-phenylpropan-2-ol rsc.org
BaseCatalyst/PromoterSodium Hydroxide (NaOH) rsc.org
Phase-Transfer CatalystFacilitates ReactionBenzyltriethylammonium chloride (BnNEt₃Cl) rsc.org
Solvent SystemMediumDichloromethane/Water rsc.org

Comprehensive multi-step syntheses allow for the construction of this compound from simpler, more readily available starting materials. Two logical synthetic sequences can be envisioned.

The first approach involves a convergent synthesis where N-(4-fluorobenzyl)amine is first prepared. This intermediate can then be reacted with a two-carbon electrophile, such as ethyl bromoacetate, to form an N-substituted glycine (B1666218) ester. Subsequent reaction steps would be required to introduce the second nitrogen atom and induce cyclization to form the piperazinone ring. nih.gov

A second, more linear approach begins with the synthesis of N-(4-fluorobenzyl)ethane-1,2-diamine. rsc.org This key intermediate, containing both the future N1-substituent and the ethylenediamine backbone, can then undergo a ring-closing reaction. For example, reaction with an appropriate two-carbon unit, like glyoxylic acid followed by reduction and cyclization, or through the previously mentioned Jocic-type reaction, would yield the final product. rsc.org

Derivatization of the Piperazin-2-one Skeleton

The this compound molecule possesses a secondary amide nitrogen (at the N4 position) which serves as a point for further chemical modification.

The N1 position of the target compound is already occupied by the 4-fluorobenzyl group. The remaining site for substitution is the N4 nitrogen atom. This nitrogen is part of an amide linkage and is therefore less nucleophilic than the amine nitrogens in piperazine. However, it can still undergo reactions under appropriate conditions.

Acylation is a common transformation for such systems. For example, the related compound 1-(4-fluorobenzyl)piperazine readily reacts with various acyl chlorides at its N4 position to form amides. nih.gov Similarly, this compound could be reacted with acyl chlorides or anhydrides in the presence of a base to yield N4-acyl derivatives. Alkylation at the N4 position is also conceivable, though it may require stronger conditions, such as using a strong base like sodium hydride to deprotonate the amide followed by reaction with an alkyl halide.

Modifications of the Benzyl (B1604629) Moiety

The 4-fluorobenzyl group of this compound presents opportunities for various chemical modifications, primarily through electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the interplay of the activating N-benzyl group and the deactivating, yet ortho-, para-directing fluorine atom.

The methylene (B1212753) group attached to the nitrogen of the piperazinone ring acts as a weak activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. Conversely, the fluorine atom, being a halogen, is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs electrophilic substitution to the ortho and para positions through resonance. In the case of this compound, the para position is already occupied by the fluorine atom. Therefore, electrophilic attack is anticipated to occur predominantly at the positions ortho to the benzyl-piperazinone substituent.

Common electrophilic aromatic substitution reactions that could be applied to modify the benzyl moiety include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at the 2-position.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst could introduce another halogen atom onto the ring, again, likely at the 2-position.

Friedel-Crafts Alkylation and Acylation: These reactions, employing an alkyl halide or an acyl halide with a Lewis acid catalyst, could introduce alkyl or acyl groups, respectively, onto the aromatic ring.

It is important to note that while these reactions are well-established for substituted benzenes, specific literature detailing these modifications on this compound is not abundant. Therefore, the outcomes are predicted based on general principles of electrophilic aromatic substitution.

Functionalization of the Piperazinone Ring Carbon Atoms

The functionalization of the carbon atoms within the piperazinone ring, specifically at the C3 and C5 positions, represents a significant challenge due to the inherent stability of these C-H bonds. However, recent advancements in C-H functionalization chemistry offer promising avenues for the direct introduction of substituents at these positions. These methods often rely on the use of transition metal catalysts to activate the C-H bonds.

While direct C-H functionalization of this compound is not extensively documented, research on related piperazine and piperidinone systems provides valuable insights. nih.govnih.gov Methodologies such as photoredox catalysis and transition-metal-catalyzed reactions have been successfully employed for the α-functionalization of N-heterocycles. nih.gov

For instance, palladium-catalyzed C-H arylation has been used to introduce aryl groups at the ortho-position of N-benzylpiperidines. semanticscholar.org This methodology could potentially be adapted for the C3- or C5-arylation of the piperazinone ring in this compound. The reaction would likely involve the formation of a palladacycle intermediate directed by the nitrogen atom of the piperazinone ring. nih.gov

Furthermore, copper-catalyzed strategies have been developed for the synthesis of C-substituted piperazinones from diazo compounds and 1,2-diamines. rsc.org This approach proceeds via a chemoselective carbene insertion at the less nucleophilic amine followed by cyclization and could be explored for the synthesis of derivatives of this compound with substituents at the C3 position.

The following table summarizes potential C-H functionalization reactions applicable to the piperazinone ring, based on studies of related heterocyclic systems.

Reaction TypeReagents and ConditionsPotential ProductReference (for analogous systems)
Palladium-Catalyzed C-H Arylation Aryl halide, Pd catalyst (e.g., Pd(OAc)2), base3-Aryl-1-(4-fluorobenzyl)piperazin-2-one semanticscholar.orgnih.gov
Copper-Catalyzed Carbene Insertion Diazo compound, Cu catalyst (e.g., Cu(OAc)2)3-Substituted-1-(4-fluorobenzyl)piperazin-2-one rsc.org
Photoredox-Catalyzed C-H Arylation Aryl diazonium salt, photocatalyst (e.g., Ir(ppy)3), light3-Aryl-1-(4-fluorobenzyl)piperazin-2-one nih.gov

Novel Reaction Conditions and Green Chemistry Approaches

The pursuit of more efficient and environmentally benign synthetic methods has led to the exploration of novel reaction conditions, such as microwave irradiation and the use of advanced catalytic systems.

Microwave Irradiation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult to perform under conventional heating. beilstein-journals.org While specific microwave-assisted syntheses focusing on the functionalization of this compound are not widely reported, the application of this technology to the synthesis of related piperazinone and diketopiperazine structures is well-documented. researchgate.netthieme.de

For example, microwave irradiation has been successfully employed for the efficient synthesis of 2,5-piperazinediones from N-Boc dipeptide esters under solvent-free conditions. researchgate.net This suggests that microwave heating could be a viable method for promoting cyclization reactions to form the piperazinone ring of this compound or for carrying out post-synthesis modifications. The key advantages of microwave heating include rapid and uniform heating of the reaction mixture, which can lead to significantly reduced reaction times and improved energy efficiency.

Catalyst-Mediated Transformations

The development of novel catalysts is at the forefront of modern organic synthesis, enabling highly selective and efficient transformations. In the context of this compound, catalyst-mediated transformations are particularly relevant for the functionalization of the otherwise unreactive C-H bonds of the piperazinone ring.

As discussed in section 2.2.3, transition metals like palladium and rhodium are key players in the catalytic C-H activation of N-heterocycles. nih.govsemanticscholar.org Palladium catalysts, in particular, have been shown to be effective for the ortho-arylation of N-benzylpiperidines, a reaction that could be extrapolated to the C3 or C5 position of the piperazinone ring in the target compound. semanticscholar.org The catalytic cycle typically involves the formation of a five-membered palladacycle intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the arylated product and regenerate the catalyst. nih.gov

Recent research has also highlighted the potential of photoredox catalysis for the C-H functionalization of amines. nih.gov This approach utilizes light-absorbing catalysts, often iridium or ruthenium complexes, to generate highly reactive radical intermediates under mild conditions. This method has been successfully applied to the α-arylation and α-vinylation of piperazines and could be a promising strategy for the functionalization of this compound. nih.gov

The following table provides an overview of catalyst systems that could be employed for the transformation of this compound, based on research on analogous compounds.

Catalyst SystemTransformationPotential ApplicationReference (for analogous systems)
Palladium(II) Acetate / Ligand C-H ArylationFunctionalization of the piperazinone ring at C3/C5 semanticscholar.orgnih.gov
Rhodium Complexes C-H FunctionalizationIntroduction of various functional groups at C3/C5 nih.gov
Iridium-based Photocatalysts Photoredox C-H Arylation/VinylationFunctionalization of the piperazinone ring at C3/C5 nih.gov
Copper(I) or (II) Salts Carbene Insertion / CyclizationSynthesis of C3-substituted piperazin-2-ones rsc.org

Structural Characterization and Advanced Spectroscopic Investigations

Advanced Spectroscopic Methods for Structure Elucidation

The precise structure of 1-(4-Fluorobenzyl)piperazin-2-one can be determined through a combination of modern spectroscopic techniques, each providing unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive information on the number and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the 4-fluorobenzyl group and the piperazin-2-one (B30754) ring. The aromatic protons on the fluorophenyl ring would typically appear as multiplets in the downfield region (around 7.0-7.4 ppm). The benzylic protons (CH₂) attached to the piperazine (B1678402) nitrogen would likely resonate as a singlet. The protons on the piperazine ring itself would present as a set of multiplets, with their chemical shifts influenced by the adjacent carbonyl group and the benzyl (B1604629) substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon (C=O) of the piperazin-2-one ring is expected to have a characteristic downfield chemical shift. The carbons of the fluorophenyl ring would show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (J-C-F). The benzylic carbon and the carbons of the piperazine ring would appear at intermediate chemical shifts.

For a closely related compound, 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-phenylethan-1-one , the following ¹³C NMR data was reported in CDCl₃: δ 41.1, 41.9, 46.2, 51.7, 52.9, 62.1, 115.2, 115.3, 126.9, 128.7, 128.8, 130.59, 130.65, 133.4, 135.2, 161.2–163.2 (d, J-C-F=244 Hz), 169.6. nih.gov This provides an example of the chemical shifts expected for the 4-fluorobenzylpiperazine moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general chemical shift ranges and data from analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 7.4 (m) 115-116 (d, J=21 Hz), 130-131 (d, J=8 Hz)
Aromatic C-F - 161-164 (d, J=245 Hz)
Aromatic C - ~133 (d, J=3 Hz)
Benzyl CH₂ ~3.5 (s) ~62
Piperazine CH₂ (adjacent to N-benzyl) 2.4 - 2.6 (m) ~53
Piperazine CH₂ (adjacent to NH) 2.8 - 3.0 (m) ~45
Piperazine CH₂ (adjacent to C=O) ~3.2 (s) ~50
Carbonyl C=O - ~170

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 222.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 222. Under certain conditions, such as electrospray ionization (ESI), a protonated molecule [M+H]⁺ at m/z 223 might be observed.

The fragmentation pattern would likely involve the cleavage of the benzyl group, leading to a prominent fragment ion corresponding to the 4-fluorobenzyl cation (m/z 109). Another characteristic fragmentation pathway would be the loss of the elements of the piperazin-2-one ring. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments.

For instance, the HRMS (ESI) data for 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2,2-diphenylethan-1-one showed a calculated m/z of 389.2024 for [M+H]⁺, with a found value of 389.2049. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Description
[M+H]⁺ 223.1241 Protonated molecular ion
[M]⁺ 222.1163 Molecular ion
[C₇H₆F]⁺ 109.0448 4-Fluorobenzyl cation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the amide carbonyl group (C=O). The N-H stretching vibration of the secondary amine in the piperazine ring would likely appear as a medium-intensity band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed in the 2850-3100 cm⁻¹ range. The C-F stretching vibration of the fluorobenzyl group typically appears in the 1000-1400 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amide) 3300 - 3500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak
C-H Stretch (Aliphatic) 2850 - 3000 Medium
C=O Stretch (Amide) 1650 - 1680 Strong
C-N Stretch 1250 - 1350 Medium
C-F Stretch 1000 - 1400 Strong

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Packing

X-ray diffraction analysis of a suitable single crystal of this compound would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It is expected that the piperazin-2-one ring would adopt a chair or a twisted-boat conformation, which is common for six-membered heterocyclic rings. The 4-fluorobenzyl substituent would likely be in an equatorial position to minimize steric hindrance.

For example, the crystal structure of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone shows that the piperazine ring adopts a chair conformation. nih.gov The crystal packing would be determined by the intermolecular forces, which dictate how the molecules are arranged in the crystal lattice.

Insights into Intermolecular Interactions

The crystal structure would also elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces. The secondary amine (N-H) in the piperazin-2-one ring is capable of acting as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors. These hydrogen bonds would play a crucial role in stabilizing the crystal lattice. The fluorophenyl rings could also participate in π-π stacking interactions, further influencing the molecular packing. The analysis of these interactions is vital for understanding the physical properties of the compound, such as its melting point and solubility.

No Publicly Available Research Found for Computational Studies of this compound

Following a comprehensive search of scientific databases and scholarly articles, no specific computational or theoretical studies focusing on the chemical compound this compound could be identified. The stringent requirements of the requested article, which demand in-depth analysis based on existing research, cannot be met due to the absence of published data on this particular molecule.

The requested outline specified a detailed examination of the compound's properties through Density Functional Theory (DFT) investigations and molecular docking simulations. This would include:

Conformational Analysis and Energy Minima Determination

Electronic Structure Analysis , including Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Chemical Reactivity Descriptors

Prediction of Ligand-Target Binding Modes

Estimation of Binding Affinities

The absence of specific literature prevents the creation of a fact-based and scientifically accurate article as per the provided detailed outline. It appears that the computational and theoretical characterization of this compound has not yet been reported in publicly accessible scientific literature.

Computational and Theoretical Studies in Molecular Design

Molecular Docking Simulations

Identification of Key Interacting Residues

Computational docking studies have been instrumental in elucidating the binding modes of 1-(4-Fluorobenzyl)piperazin-2-one and its analogs with their biological targets. These studies identify the specific amino acid residues that form crucial interactions, stabilizing the ligand-receptor complex.

In studies on tyrosinase inhibitors, the 4-fluorobenzyl moiety, a key feature of the compound, has been shown to occupy a conserved region within the enzyme's active site. Docking simulations revealed that the fluorine atom can form halogen bonds with histidine residues (H202 and H367 in human tyrosinase). nih.gov Furthermore, the 4-fluorobenzyl group engages in aromatic interactions with these same histidine residues and makes additional hydrophobic contacts with residues like Valine 377. nih.gov

For derivatives containing the 4-fluorobenzylpiperazine core, other key interactions have been identified. These include hydrogen bonds between the piperazine (B1678402) nitrogen and residues such as Asparagine 364, as well as van der Waals interactions with a range of residues including K334, F347, A357, H363, I368, S375, and Q376. nih.gov In different biological targets, such as the sigma-1 (σ1) receptor, piperazine-based ligands are noted to interact with crucial amino acid residues, a finding often clarified through molecular dynamic simulations. nih.govrsc.org For instance, in studies of similar piperazine compounds targeting other receptors, key interacting residues like Leu443, Gly442, and Leu27 have been identified as essential for binding. researchgate.net

The table below summarizes the types of interactions and the key residues involved, as identified through molecular docking simulations of 4-fluorobenzylpiperazine derivatives.

Table 1: Key Interacting Residues for 4-Fluorobenzylpiperazine Derivatives

Interaction Type Key Amino Acid Residues Target Enzyme/Receptor Context
Halogen Bond His202, His367 Human Tyrosinase nih.gov
Aromatic Interaction His202, His367, Phe347 Human Tyrosinase nih.gov
Hydrophobic Contact Val377, Ala357 Human Tyrosinase nih.gov
Hydrogen Bond Asn364 Human Tyrosinase nih.gov
Van der Waals Lys334, Phe347, Ala357, His363, Ile368, Ser375, Gln376 Human Tyrosinase nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.

For the this compound scaffold, the 4-fluorobenzylpiperazine moiety is considered a key pharmacophoric feature, particularly in the design of tyrosinase inhibitors. nih.govunica.itnih.gov A pharmacophore model for this class of compounds typically includes several key features: a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), hydrophobic (H), aromatic (AR), and positive ionizable (PI) or negative ionizable (NI) features. nih.gov

In the context of sigma-1 (σ1) receptor ligands, pharmacophore models often feature a positive ionizable functionality, corresponding to the piperazine nitrogen, and two primary hydrophobic groups. nih.gov For derivatives of this compound, the model would be constructed based on the structures of known active compounds. The 4-fluorobenzyl moiety would represent a key hydrophobic and aromatic group, while the piperazine ring provides the basic nitrogen center and additional hydrophobic regions. nih.govnih.gov The development process involves aligning a set of active molecules and abstracting the common chemical features that are essential for their biological activity.

Once a pharmacophore hypothesis is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the defined features. nih.gov This process, known as virtual screening, allows for the rapid identification of new potential drug candidates with diverse chemical skeletons but similar biological activities. nih.gov

For a pharmacophore based on the this compound scaffold, the screening query would seek molecules that possess:

An aromatic ring, preferably with a fluorine substituent.

A piperazine or bioisosteric heterocyclic ring.

A specific spatial arrangement of hydrophobic and hydrogen-bonding features.

This approach has been successfully applied to discover new tyrosinase inhibitors by exploring molecules that contain the 4-fluorobenzylpiperazine fragment. nih.govunica.it The main application of such models is to filter large compound libraries to find new chemical entities that are predicted to have the desired biological activity, which can then be synthesized and tested experimentally. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com Although a specific QSAR model for this compound was not detailed in the reviewed literature, numerous studies on piperazine derivatives provide a framework for how such a model would be developed. nih.govmdpi.comresearchgate.net

The process involves calculating a variety of molecular descriptors for a series of related compounds with known activities. These descriptors can be electronic (e.g., energy of the lowest unoccupied molecular orbital, ELUMO; electrophilicity index), physicochemical (e.g., molar refractivity, aqueous solubility), or topological (e.g., polar surface area). mdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a predictive model. mdpi.com

For piperazine derivatives, QSAR studies have successfully explained the binding affinities for targets like the dopamine (B1211576) D3 receptor and mTORC1. nih.govmdpi.com These models provide valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent ligands by identifying which structural features positively or negatively influence activity. nih.gov

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate early in the discovery process is crucial. Computational models are widely used to estimate these properties based on molecular structure. nih.gov

For compounds like this compound, key ADME parameters can be predicted using machine learning models and molecular descriptors. nih.gov The piperazine moiety itself is often incorporated into drug candidates to improve pharmacokinetic properties, particularly water solubility, due to its basic nitrogen atoms. nih.gov

Key ADME properties and the descriptors used to predict them include:

Plasma Protein Binding (PPB): This is often correlated with lipophilicity descriptors like the partition coefficient (logP). nih.gov

Metabolism: Predictions of metabolic stability, for example in human liver microsomes (HLM), can be made using descriptors related to molecular shape and electronic properties. nih.gov

Solubility (LogS): The aqueous solubility of a compound is a critical factor for absorption.

Blood-Brain Barrier Permeation: For CNS-active drugs, the ability to cross the blood-brain barrier is essential. This is often related to properties like lipophilicity and polar surface area.

The table below lists some common ADME parameters and the types of molecular descriptors that are often relevant for their computational prediction. mdpi.comnih.gov

Table 2: Computationally Predicted ADME Properties and Relevant Descriptors

ADME Property Relevant Molecular Descriptors Significance in Drug Design
Aqueous Solubility (LogS) Topological Polar Surface Area (PSA), Electrophilicity Index (ω) Affects absorption and formulation. mdpi.com
Plasma Protein Binding (PPB) Partition Coefficient (logP), Molar Refractivity (MR) Influences distribution and free drug concentration. nih.gov
Metabolic Stability (e.g., HLM) Partition Coefficient, Electronic Properties Determines the half-life and duration of action. nih.gov
Blood-Brain Barrier (BBB) Permeation Lipophilicity, Molecular Weight, Polar Surface Area Crucial for drugs targeting the central nervous system.

Structure Activity Relationship Sar Investigations

Impact of the 4-Fluorobenzyl Moiety on Biological Activity

The 4-fluorobenzyl group is a crucial pharmacophoric feature in many biologically active piperazine (B1678402) derivatives, often playing a key role in binding to target proteins. nih.gov In studies on tyrosinase inhibitors, this moiety is instrumental in occupying a conserved region within the enzyme's catalytic pocket. nih.gov

Computational docking studies have provided molecular insights into its function. For instance, in the active site of tyrosinase from Agaricus bisporus (AbTYR), the 4-fluorobenzyl portion projects toward the two copper ions (CuA and CuB). nih.gov It engages in π-stacking interactions with histidine residues (specifically H263) and forms hydrophobic contacts with other amino acids like V283 and A286. nih.gov

Crucially, the fluorine atom itself can be a key interaction point. It has been shown to form halogen bonds with critical residues (H61 and H85) involved in coordinating the copper atom CuA in the catalytic site. nih.gov This interaction is considered a favorable feature in the drug recognition process and helps to anchor the molecule effectively. nih.gov Similarly, in models of human tyrosinase (hTYR), the 4-fluorobenzyl moiety occupies a conserved region, while the rest of the molecule engages with other residues in the binding site. nih.gov

The importance of the fluorine substitution is further highlighted in studies of other biological targets. In a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the phenyl ring adjacent to the piperazine was found to be essential for inhibitory activity against both ENT1 and ENT2. polyu.edu.hk

Role of the Piperazin-2-one (B30754) Ring in Target Recognition

The piperazine ring system, including the piperazin-2-one variant, is a privileged scaffold in drug design, appearing in over 100 FDA-approved drugs. enamine.netresearchgate.net Its prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility, and its structural rigidity, which can be beneficial for target binding. rsc.orgnih.govresearchgate.net The two nitrogen atoms in the ring can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, allowing for multiple interaction points with target proteins. researchgate.netacs.org

Influence of Substituent Variations on Pharmacological Profile

Modifications at the nitrogen atoms of the piperazine ring are a common strategy to explore SAR and fine-tune a compound's activity. researchgate.netijrrjournal.com The N4 position is substituted with the 4-fluorobenzyl group, which is often essential for activity, as discussed above. The N1 position, however, provides a versatile point for modification.

In a study developing tyrosinase inhibitors, the N1 position of 4-(4-fluorobenzyl)piperazine was acylated with various substituted aroyl groups. nih.gov This modification led to a series of potent inhibitors. The nature of the substituent on the aroyl ring significantly impacted the inhibitory efficacy.

Electron-Withdrawing Groups: The introduction of a nitro group in the para position of the aroyl ring resulted in the most active inhibitor in the mono-substituted series (compound 18 , IC₅₀=1.71 μM). nih.gov

Electron-Donating Groups: An amino group at the ortho position also yielded a potent inhibitor (compound 20 , IC₅₀=3.74 μM). nih.gov

Disubstituted Rings: Disubstituted derivatives bearing nitro (–NO₂) or trifluoromethyl (–CF₃) groups, particularly in the ortho position, were excellent inhibitors with activity in the low micromolar range. The most potent compound identified was 26 , (3-chloro-2-nitro-phenyl)methanone, with an IC₅₀ of 0.18 μM, making it nearly 100 times more active than the reference compound, kojic acid. nih.govnih.gov

This demonstrates that the electronic and steric properties of the substituent at the N1 position are critical for optimizing the pharmacological profile.

Table 1: Inhibitory Activity (IC₅₀) of N1-Acylated 4-(4-Fluorobenzyl)piperazine Derivatives on Tyrosinase nih.gov
CompoundSubstituent on Aroyl Group at N1IC₅₀ (μM)
Kojic Acid (Reference)N/A17.76
184-Nitro1.71
202-Amino3.74
263-Chloro-2-nitro0.18
9Unsubstituted Phenyl40.43
194-Methoxy~17.76

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while retaining the essential binding characteristics of a lead compound. encyclopedia.pubnih.gov The piperazine ring is frequently a subject of such modifications. enamine.netenamine.net

Studies have shown that replacing the piperazine ring with other cyclic structures can have a significant impact on biological activity. For example, in the search for dual histamine (B1213489) H₃ and sigma-1 (σ₁) receptor ligands, replacing a piperazine ring with a piperidine (B6355638) moiety did not significantly affect affinity for the H₃ receptor but was identified as a critical element for high affinity at the σ₁ receptor. nih.gov This highlights how a subtle change can drastically alter receptor selectivity.

In other contexts, more novel replacements have been explored.

Spirodiamines: In one study, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect activity and reduce cytotoxicity. enamine.net

Dipyrrolidines: To develop novel HIV-1 entry inhibitors, computational "scaffold hopping" suggested that replacing a piperazine group with a dipyrrolidine moiety would be a viable strategy to create a new core scaffold. encyclopedia.pubnih.gov

3,8-Diazabicyclo[3.2.1]octane: This structure is considered a contemporary bioisostere of a piperazine ring and has been successfully incorporated to mimic piperazine-containing cores. researchgate.net

These examples underscore that while the piperazin-2-one scaffold is effective, replacing it with bioisosteres like piperidine or other diazacycles can be a powerful tool to modulate a compound's pharmacological profile. researchgate.netnih.gov

In many drug candidates, the piperazine moiety is connected to another pharmacophore group via a flexible or rigid linker. nih.govmdpi.com The length and chemical nature of this linker are critical variables that can influence binding affinity and selectivity. nih.gov

Linker Length: The number of atoms in the linker directly affects the distance between the two key pharmacophoric groups. In a series of tyrosinase inhibitors, a compound with a shorter linker (compound 7 ) was more potent than its homolog with a longer carbon chain (compound 8 ), suggesting that inhibitory efficacy can decrease as the linker length increases beyond an optimal distance. nih.gov In other studies on serotonin (B10506) receptor ligands, an aliphatic chain of four or five methylene (B1212753) units was often found to be optimal. ebi.ac.uk However, for piperazine derivatives targeting σ₁ and σ₂ receptors, there was no clear influence of alkyl linker length on affinity. nih.gov

Nature of the Linker: The chemical composition of the linker affects its rigidity, polarity, and ability to form interactions. Incorporating a piperazine ring into the linker of a PROTAC (PROteolysis TArgeting Chimera) has been used to increase rigidity and improve solubility. rsc.orgnih.gov However, the groups adjacent to the piperazine, such as amide bonds, can significantly affect the pKa of the piperazine nitrogens, thereby influencing the molecule's protonation state at physiological pH. rsc.orgnih.gov This, in turn, can alter how the molecule interacts with its target. The introduction of an amide linker connected to an indole (B1671886) ring was found to be compatible with high affinity and selectivity for the D3 dopamine (B1211576) receptor. nih.gov

Stereochemical Considerations and Enantioselective Synthesis

When a molecule contains a chiral center, the different stereoisomers (enantiomers) can have vastly different pharmacological activities and potencies. This is because biological targets like receptors and enzymes are themselves chiral, leading to stereospecific interactions. For 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, it was found that the S-(+) enantiomers generally had much stronger analgesic activity than their R-(-) counterparts. nih.gov

The piperazin-2-one scaffold can contain chiral centers, particularly if it is substituted at the carbon atoms of the ring (e.g., at the C3, C5, or C6 positions). Therefore, controlling the stereochemistry during synthesis is crucial.

Chemists have developed methods for the enantioselective synthesis of substituted piperazin-2-ones to produce a single, desired enantiomer. One such methodology involves a modified Jocic-type reaction. This approach can transform enantiomerically-enriched trichloromethyl-containing alcohols into 1-substituted piperazinones with little to no loss of stereochemical integrity. rsc.org This method was successfully used to synthesize the fluorobenzyl intermediate of a known protein geranylgeranyltransferase type I (PGGTase-I) inhibitor, demonstrating its practical application in creating stereochemically pure, complex pharmaceutical compounds. rsc.org Other methods include asymmetric epoxidation followed by a ring-opening reaction with diamines to produce enantioenriched 3-substituted piperazin-2-ones. researchgate.net

Biological Target Identification and Ligand Interaction Studies

Enzyme Target Modulation

Derivatives of the piperazine (B1678402) and piperazin-2-one (B30754) scaffolds have been investigated for their ability to inhibit various enzymatic targets, demonstrating a broad spectrum of biological activity.

Tyrosinase Inhibition and Anti-melanogenic Effects

While direct studies on 1-(4-Fluorobenzyl)piperazin-2-one are limited, extensive research has been conducted on derivatives of the closely related 1-(4-fluorobenzyl)piperazine (B185958) scaffold, identifying them as potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.netnih.gov The development of tyrosinase inhibitors is a significant strategy for addressing skin hyperpigmentation disorders. nih.gov

The 4-fluorobenzylpiperazine moiety has been identified as a crucial pharmacophoric feature for inhibiting tyrosinase from Agaricus bisporus (AbTYR). nih.gov Molecular docking and X-ray crystallography studies have shown that the 4-fluorobenzyl group is a driving force for interaction, positioning itself within the enzyme's active site near the catalytic copper ions. nih.gov

Several derivatives have shown significantly greater potency than the commonly used reference compound, kojic acid. For instance, [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone was found to be approximately 100-fold more active than kojic acid, with a competitive mode of inhibition. nih.gov Another derivative, 4‐(4‐fluorobenzyl)piperazin‐1‐ylmethanone, proved to be about 20-fold more potent than kojic acid. nih.govresearchgate.net These compounds have also demonstrated anti-melanogenic effects in B16F10 melanoma cells without significant cytotoxicity, highlighting their potential as skin-whitening agents. researchgate.netnih.gov

CompoundTarget EnzymeIC₅₀ Value (μM)Reference Compound (Kojic Acid) IC₅₀ (μM)Inhibition Type
[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanoneAgaricus bisporus Tyrosinase (AbTYR)0.1817.76Competitive
4-(4-fluorobenzyl)piperazin-1-ylmethanoneAgaricus bisporus Tyrosinase (TyM)0.9617.76Competitive

Cholinesterase (AChE) Enzyme Inhibition

The piperazin-2-one scaffold has been explored for its potential to inhibit acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. researchgate.net The inhibition of AChE enhances the action of the neurotransmitter acetylcholine (B1216132). researchgate.net

A series of phthalimide-based compounds incorporating a piperazine ring were designed as analogues of the drug donepezil. researchgate.net Within this series, the derivative featuring a 4-fluorophenyl moiety was identified as the most potent inhibitor, although it did not surpass the inhibitory strength of donepezil. researchgate.net In a separate study, a different piperazin-2-one derivative, 1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one, was also noted for its acetylcholinesterase inhibition activity. evitachem.com These findings suggest that the piperazin-2-one core can serve as a foundational structure for developing new AChE inhibitors. researchgate.net

CompoundTarget EnzymeIC₅₀ Value (μM)Reference Compound (Donepezil) IC₅₀ (μM)
2-(2-(4-(2-Oxo-2-(4-fluorophenyl))piperazin-1-yl)ethyl)isoindoline-1,3-dioneAcetylcholinesterase (AChE)16.42 ± 1.070.41 ± 0.09

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The piperazin-2-one structure has been incorporated into molecules designed to inhibit the Hepatitis C Virus (HCV). The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase essential for viral replication, making it a prime target for antiviral drugs. google.comvulcanchem.com

In the search for new HCV inhibitors, a series of imidazo[1,2-α] nih.govgoogle.comnaphthyridine derivatives were synthesized, which included variations with piperidine (B6355638), pyrrolidine, morpholine, and piperazin-2-one moieties. nih.gov One of the piperazin-2-one derivatives demonstrated noteworthy anti-HCV activity, proving to be twice as potent as the reference compound RO8191. nih.gov Other research has identified thieno[2,3-b]pyridine (B153569) derivatives containing a piperazin-2-one ring as potential HCV NS4B inhibitors. ingentaconnect.com The NS3 serine protease is another essential HCV enzyme, and various patents for HCV inhibitors list piperazin-2-one as a possible structural component. google.com

Enoyl-ACP Reductase Inhibition

Enoyl-acyl carrier protein reductase (ENR), also known as FabI, is a vital enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. google.com Its conservation across many bacterial species and its distinctness from mammalian fatty acid synthesis enzymes make it an attractive target for developing new antibacterial agents. google.commedchemexpress.com

The potential for piperazin-2-one derivatives to interact with this target has been explored through computational studies. In research focused on identifying new antitubercular agents, the crystal structure of cytochrome P450 CYP121 from Mycobacterium tuberculosis was used as a molecular target. researchgate.net Notably, this enzyme structure was in a complex with 1-[(4-chlorophenyl)methyl]-4-(3-imidazol-1-ylpropyl)piperazin-2-one, indicating the compatibility of the piperazin-2-one scaffold within the binding site of mycobacterial enzymes. researchgate.net Another compound, 3-(Thiophen-2-yl)piperazin-2-one, has been suggested as a potential inhibitor for use in fatty acid synthesis research. biosynth.com

Poly (ADP-Ribose) Polymerase (PARP) Targeting

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair signaling. ingentaconnect.com Inhibiting PARP is a promising strategy in oncology, especially for cancers with existing DNA repair deficiencies. biosynth.comnih.gov The piperazin-2-one ring is a structural feature found in some compounds targeting PARP. nih.gov

For example, the approved PARP inhibitor Olaparib features a cyclopropyl(piperazin-1-yl)methanone moiety, which enhances water solubility and oral bioavailability. nih.gov More directly, recent studies have focused on acetophenone/piperazin-2-one hybrids as selective agents against triple-negative breast cancer (TNBC) by inducing DNA damage, a mechanism linked to PARP inhibition. dntb.gov.ua Furthermore, patents for pyridazinone-based PARP inhibitors include claims that cover structures incorporating the piperazin-2-one moiety. google.com

Receptor and Transporter Binding Affinity

The piperazine scaffold, often with a fluorobenzyl substitution, is a recognized privileged structure in drug discovery due to its presence in numerous biologically active compounds that bind to various receptors and transporters. nih.gov

Research on equilibrative nucleoside transporters (ENTs), which are vital for nucleotide synthesis, has identified inhibitors based on a fluorophenyl-piperazine structure. polyu.edu.hk Specifically, 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) was found to be a novel, irreversible inhibitor of ENTs, with selectivity for the ENT2 isoform. polyu.edu.hk

Additionally, the sigma-1 receptor (σ1R), which is overexpressed in many cancers, is another target for piperazine-containing molecules. rsc.org Docking studies identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone as a potential ligand, and its fluoroethylated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone, showed even better affinity for σ1R, comparable to clinically evaluated radiopharmaceuticals. rsc.org Separately, the compound 3-(Thiophen-2-yl)piperazin-2-one has been identified as an agonist for the α7 nicotinic acetylcholine receptor. biosynth.com

Sigma (σ) Receptor Ligand Binding (σ1 and σ2)

Sigma receptors, particularly the σ1 subtype, are intracellular chaperones that modulate a variety of signaling pathways and are considered a key target for therapeutic agents. Several psychoactive drugs, including haloperidol (B65202) and certain antidepressants, exhibit affinity for these receptors. nih.gov The benzylpiperazine core is a recognized scaffold for developing σ1 receptor ligands.

Studies on benzylpiperazinyl derivatives have shown that modifications to the structure can yield high-affinity ligands. For instance, a series of derivatives was designed based on the 4-methoxybenzylpiperazinyl structure, leading to the identification of compounds with high affinity for the σ1 receptor and significant selectivity over the σ2 subtype. nih.gov One such compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a σ1 receptor affinity (Kᵢ) of 1.6 nM. nih.gov

Furthermore, research into dual dopamine (B1211576) transporter (DAT) and σ1 receptor ligands has explored piperazine-based structures. Analogs containing a bis(4-fluorophenyl) group have shown binding affinity for both targets, indicating the compatibility of the piperazine structure with σ1 receptor engagement. nih.gov The affinity of vesamicol (B58441) analogs for σ1 and σ2 receptors has also been noted, although many compounds with high affinity for the vesicular acetylcholine transporter (VAChT) also showed considerable affinity for the σ1 receptor, highlighting a challenge in achieving selectivity. ufz.de

Table 1: Sigma Receptor Binding Affinities for Benzylpiperazine Analogs

Compound Target Binding Affinity (Kᵢ)
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one σ1 Receptor 1.6 nM nih.gov
Lead Compound 8 (benzylpiperazine derivative) σ1 Receptor Kᵢ σ₂/Kᵢ σ₁ = 432 nih.gov

Note: This table presents data for structurally related analogs, not this compound itself.

Serotonin (B10506) (5-HT) Receptor Modulation (e.g., 5-HT1A, 5-HT2A)

Serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, are crucial in the regulation of mood and are primary targets for antidepressant and antipsychotic medications. nih.gov The 1,4-disubstituted piperazine structure is a common feature in ligands for these receptors.

Research has demonstrated that 1,2,4-trisubstituted piperazine derivatives can exhibit high affinity for both 5-HT₁A and 5-HT₂A receptors. The addition of a third substituent to the piperazine ring has been shown to sometimes enhance affinity for the 5-HT₂A receptor while maintaining or slightly improving the affinity for the 5-HT₁A receptor. nih.gov Some of these compounds have been identified as postsynaptic 5-HT₁A partial agonists. nih.gov The activation of 5-HT₁A receptors leads to a reduction in the firing rate of serotonergic neurons, a mechanism central to the action of many antidepressant drugs. nih.gov

Dopamine Transporter (DAT) and Dopamine Receptor Interactions (D1, D2, D4)

The dopamine system, including the dopamine transporter (DAT) and dopamine receptors (D1, D2, D4), is fundamental to motor control, reward, and cognition. The DAT regulates synaptic dopamine levels through reuptake. embopress.org A direct protein-protein interaction between the D2 receptor and DAT has been identified, which facilitates the localization of DAT to the cell surface and enhances dopamine reuptake. embopress.orgembopress.org

Piperazine-based compounds have been extensively studied as DAT inhibitors. The well-known inhibitor GBR 12909, or 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine, binds to the DAT and induces a conformational change in the transporter protein. nih.gov Kinetic analysis revealed that the initial rapid association of GBR 12909 has an equilibrium constant (Kₗ) of 34 ± 11 nM. nih.gov

Furthermore, 1,4-disubstituted aromatic piperazines have been explored for their selectivity, particularly for the D4 receptor. nih.gov Studies involving mutations in the D4 receptor have helped to map the interaction domain for this class of ligands. nih.gov Ester analogs of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol have shown high affinity for the DAT, with Kᵢ values ranging from 4.3 to 51 nM. nih.gov

Table 2: Dopamine Transporter Binding Affinities for Piperazine Analogs

Compound Target Binding Affinity (Kᵢ)
GBR 12909 DAT Kₗ = 34 ± 11 nM nih.gov

Note: This table presents data for structurally related analogs, not this compound itself.

Melanocortin Receptor Agonism

The melanocortin-4 receptor (MC4R) is involved in regulating energy balance and food intake. Structure-activity relationship studies of piperazinebenzylamines have led to the identification of both potent agonists and antagonists for the human MC4R. nih.gov For example, a 1,2,3,4-tetrahydroisoquinolin-1-ylacetyl derivative showed a Kᵢ value of 6.3 nM and functioned as a full agonist with an EC₅₀ of 31 nM. nih.gov In contrast, a quinolin-3-ylcarbonyl analog had a Kᵢ of 4.5 nM but acted as an antagonist. nih.gov Another study described MC4R agonists containing a piperazine core with ortho-substituted aryl sulfonamides, with some compounds exhibiting binding and functional activities under 30 nM. nih.gov

Table 3: Melanocortin-4 Receptor Activity for Piperazine Analogs

Compound Analog Kᵢ Value Functional Activity
1,2,3,4-tetrahydroisoquinolin-1-ylacetyl derivative 6.3 nM nih.gov Full Agonist (EC₅₀ = 31 nM) nih.gov

Note: This table presents data for structurally related analogs, not this compound itself.

Vesicular Acetylcholine Transporter (VAChT) Affinity

The vesicular acetylcholine transporter (VAChT) is responsible for loading acetylcholine into synaptic vesicles and is a critical component of cholinergic neurotransmission. Piperazine analogs that replace the piperidine ring of the VAChT ligand vesamicol have been investigated. One such analog, trans-5-iodo-2-hydroxy-3-[4-phenylpiperazinyl] tetralin, showed high affinity for the VAChT in the rat brain. nih.gov Binding assays using a radiolabeled version of this compound in synaptic vesicle fractions revealed a high density of binding sites and a Kₐ value of 0.3 nM. nih.gov Other studies have identified piperazine derivatives with IC₅₀ values for human VAChT as low as 11 nM.

Human Equilibrative Nucleoside Transporter (ENT) Inhibition

Human equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, are vital for nucleoside transport and regulating extracellular adenosine (B11128) levels. nih.govanu.edu.au A novel compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which contains a fluorophenylpiperazine moiety, has been identified as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. nih.govanu.edu.au FPMINT was found to be 5- to 10-fold more selective for ENT2 over ENT1. anu.edu.aufrontiersin.org Structure-activity relationship studies of FPMINT analogs showed that the presence of a halogen on the fluorophenyl group attached to the piperazine ring was crucial for the inhibitory effects on both ENT1 and ENT2. nih.govresearchgate.net

Table 4: ENT Inhibition by FPMINT (A Fluorophenylpiperazine Analog)

Transporter Inhibition by FPMINT Selectivity
ENT1 Concentration-dependent nih.govanu.edu.au 5-10 fold lower than ENT2 anu.edu.aufrontiersin.org

Note: This table presents data for FPMINT, which contains a 2-fluorophenylpiperazine moiety, and not this compound.

Cannabinoid CB1 Receptor Interaction

The cannabinoid CB1 receptor is a G protein-coupled receptor highly expressed in the central nervous system that is involved in regulating processes like pain, memory, and appetite. nih.govnih.gov A new class of CB1 inverse agonists has been developed from benzhydryl piperazine analogs. nih.gov The compound (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229) binds to the CB1 receptor with a Kᵢ value of 220 nM. nih.gov The synthesis of this and related compounds starts from 1-(4,4′-difluorobenzhydryl)piperazine, highlighting the role of the fluorinated phenylpiperazine scaffold in achieving affinity for the CB1 receptor. nih.gov

Mechanistic Insights into Biological Activity

Understanding the precise mechanisms through which this compound exerts its biological effects is crucial for its development as a potential therapeutic. This involves in-depth studies into its enzymatic inhibition properties and its binding profile across a range of biological receptors.

Currently, there is a lack of specific data from kinetic studies on the enzyme inhibition of this compound in the public domain. While research has been conducted on structurally related compounds, such as derivatives of 4-fluorobenzylpiperazine which have been identified as competitive inhibitors of tyrosinase, these compounds differ by the absence of the carbonyl group at the 2-position of the piperazine ring. mdpi.comijrrjournal.comnih.govunica.it The introduction of this lactam functionality in this compound could significantly alter its electronic and conformational properties, and thus its enzyme-binding characteristics. Therefore, direct extrapolation of data from these related but structurally distinct molecules to this compound is not scientifically rigorous. Further research is required to determine if this specific compound exhibits inhibitory activity against tyrosinase or other enzymes and to characterize the kinetics of such interactions.

Exploration of Pharmacological Activities Pre Clinical Focus

Anticancer and Antiproliferative Activity

The piperazine (B1678402) scaffold is a constituent of numerous anticancer drugs, and its derivatives are actively being investigated for their potential to inhibit cancer cell growth. Research into piperazin-2-one-based structures has revealed their potential as antiproliferative agents. For instance, studies on trisubstituted piperazin-2-one (B30754) derivatives have identified compounds that can inhibit viral replication, a process that shares some mechanistic overlap with cellular proliferation. One such derivative, 15D8, was found to be a potent inhibitor of adenovirus infection with a half-maximal cytotoxic concentration (CC50) of 194 μM, indicating its potential as a starting point for developing agents with manageable cytotoxicity. csic.es

Furthermore, the antiproliferative effects of piperazine derivatives have been demonstrated in various cancer cell lines. In a study of vindoline-piperazine conjugates, a derivative featuring a 1-bis(4-fluorophenyl)methyl piperazine moiety exhibited significant growth inhibition across multiple cancer cell lines, with a notable GI50 (concentration for 50% growth inhibition) of 1.35 μM in the HOP-92 non-small cell lung cancer line. mdpi.com Another conjugate with a [4-(trifluoromethyl)benzyl]piperazine component, which is structurally similar to the 4-fluorobenzyl group, was highly effective against the MDA-MB-468 breast cancer cell line with a GI50 of 1.00 μM. mdpi.com Additionally, a novel piperazine amide derivative has shown promising cytotoxic effects on the MDA-MB-231 breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of 11.3 μM. ijpsr.com These findings suggest that the 1-(4-fluorobenzyl)piperazin-2-one scaffold is a promising area for the development of new anticancer therapies.

Table 1: Antiproliferative and Cytotoxic Activities of Selected Piperazine Derivatives

Compound Cancer Cell Line Activity Type Value (µM)
1-bis(4-fluorophenyl)methyl piperazine conjugate (25) HOP-92 (Non-Small Cell Lung) GI50 1.35 mdpi.com
[4-(trifluoromethyl)benzyl]piperazine conjugate (23) MDA-MB-468 (Breast) GI50 1.00 mdpi.com
Piperazine amide derivative (3) MDA-MB-231 (Breast) IC50 11.3 ijpsr.com

Antimicrobial (Antibacterial, Antifungal) Activity

Piperazine and its derivatives have demonstrated a broad spectrum of antimicrobial activities. While specific studies on this compound are limited, research on related compounds highlights the potential of this chemical class. For example, a series of pyrimidine-incorporated piperazine derivatives showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml. nih.gov Several compounds from the same study also exhibited significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans at the same concentration. nih.gov

A review of piperazine derivatives underscores their potential as antimicrobial agents, with various synthesized compounds showing activity against both Gram-positive and Gram-negative bacteria, as well as different fungal species. derpharmachemica.com In one study, newly synthesized piperazine derivatives were effective against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net These findings establish the piperazine nucleus as a pharmacophore with significant antimicrobial potential, suggesting that this compound warrants further investigation for its antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

Compound Class Microorganism Activity Concentration
Pyrimidine-piperazine derivatives S. aureus, B. subtilis, E. coli, S. paratyphi-A Good antibacterial activity 40 µg/ml nih.gov
Pyrimidine-piperazine derivatives A. niger, P. notatum, A. fumigatus, C. albicans Significant antifungal activity 40 µg/ml nih.gov
Substituted phenyl acetamide (B32628) piperazines S. aureus, S. pyrogenes, E. coli, P. aeruginosa Antimicrobial activity Not specified derpharmachemica.com

Antiviral Activity (e.g., Anti-HIV, Anti-SARS-CoV-2)

The piperazine scaffold has been identified as a key component in the development of antiviral agents, including those targeting human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). arabjchem.orgnih.gov A notable study identified a trisubstituted piperazin-2-one derivative as a potent inhibitor of adenovirus infection. csic.es This suggests that the piperazin-2-one core structure is a viable starting point for creating new antiviral drugs.

In the context of HIV, a series of novel piperazine derivatives were designed as CCR5 antagonists, a key receptor for HIV entry into cells. One of the evaluated compounds demonstrated an anti-HIV-1 IC50 value of 0.44 µM. plos.org For SARS-CoV-2, a series of 1,2,4-trisubstituted piperazine derivatives were developed as noncovalent inhibitors of the main protease (Mpro), an essential enzyme for viral replication. The optimized compound, GC-78-HCl, showed excellent antiviral activity with a half-maximal effective concentration (EC50) of 0.40 μM, comparable to the known antiviral Nirmatrelvir. acs.org This compound also showed broad-spectrum activity against different coronaviruses. acs.org These studies highlight the potential of the piperazine framework, and by extension the this compound structure, in the discovery of new antiviral therapies.

Table 3: Antiviral Activity of Selected Piperazine Derivatives

Compound Virus Target/Assay Value (µM)
Piperazine derivative (23h) HIV-1 CCR5 Antagonist IC50: 0.44 plos.org
Trisubstituted piperazin-2-one (15D8) Adenovirus Infection Inhibition Not specified csic.es

Anti-inflammatory Activity

Piperazine derivatives have been recognized for their anti-inflammatory properties. The well-known antihistamine, Cetirizine, which contains a piperazine ring, exhibits anti-inflammatory effects that are independent of its H1 receptor antagonism. wikipedia.org These effects are mediated through the suppression of the NF-κB pathway, which in turn regulates the release of inflammatory cytokines and chemokines. wikipedia.org

Further supporting the anti-inflammatory potential of this class of compounds, a study on piperazine derivatives as radiation countermeasures found that some derivatives protected against radiation-induced damage by inhibiting NF-κB and COX-2, both of which are key players in the inflammatory response. nih.gov While direct studies on the anti-inflammatory activity of this compound are not available, the established mechanisms of related piperazine compounds suggest that it could possess similar properties. The ability to modulate critical inflammatory pathways like NF-κB indicates that this structural scaffold is a promising candidate for the development of novel anti-inflammatory agents.

Antioxidant Activity

Reactive oxygen species (ROS) are implicated in a variety of diseases, and compounds with antioxidant properties can help mitigate this oxidative stress. The piperazine nucleus is found in many molecules with potent antioxidant activity. researchgate.netasianpubs.org The antioxidant potential of such compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.govresearchgate.net

Studies on piperazinyl flavone (B191248) derivatives have shown that these compounds possess moderate radical scavenging potential. nih.gov In another study, a series of aryl/aralkyl piperazine derivatives were screened for their antioxidant capacity. One compound, featuring a hydroxyl group, demonstrated the highest antioxidant activity with an IC50 of 189.42 μmol/L in the DPPH assay. nih.gov Although the specific antioxidant activity of this compound has not been reported, the general antioxidant properties of the piperazine class suggest that it may also exhibit radical scavenging capabilities.

Table 4: Antioxidant Activity of Selected Aryl/Aralkyl Piperazine Derivatives

Compound Assay IC50 (µmol/L)
Compound 3a DPPH 371.97 nih.gov
Compound 3c (with -OH group) DPPH 189.42 nih.gov
Compound 3f DPPH 420.57 nih.gov

Neuropharmacological Effects

The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS), with applications in treating anxiety, depression, and psychosis. ingentaconnect.combenthamdirect.com Various piperazine derivatives have been investigated for their potential in managing neurodegenerative disorders like Alzheimer's disease.

One of the key strategies in Alzheimer's treatment is the inhibition of cholinesterase enzymes to increase acetylcholine (B1216132) levels in the brain. nih.gov A study on phthalimide-based piperazine derivatives revealed their potential as acetylcholinesterase (AChE) inhibitors. nih.gov Notably, the derivative with a 4-fluorophenyl moiety was the most potent in its series, with an IC50 of 16.42 ± 1.07 µM. nih.gov This highlights the potential significance of the fluoro-substitution present in this compound.

Another important target in neuropharmacology is monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. tandfonline.comnih.gov A series of novel 1-(2-pyrimidin-2-yl)piperazine derivatives were found to be selective MAO-A inhibitors, with the most active compound showing an IC50 of 23.10 µM. tandfonline.comnih.gov Other research has focused on developing selective MAO-B inhibitors from pyridazinobenzylpiperidine derivatives, with one compound exhibiting an IC50 of 0.203 μM for MAO-B. mdpi.com The diverse neuropharmacological activities of piperazine derivatives suggest that this compound could modulate various CNS targets and may hold therapeutic potential for neurological and psychiatric disorders.

Table 5: Neuropharmacological Activity of Selected Piperazine Derivatives

Compound Class/Derivative Target Enzyme Inhibitory Concentration (IC50) (µM)
Phthalimide-piperazine (4-Fluorophenyl derivative) Acetylcholinesterase (AChE) 16.42 ± 1.07 nih.gov
1-(2-pyrimidin-2-yl)piperazine derivative (2j) Monoamine Oxidase-A (MAO-A) 23.10 tandfonline.comnih.gov

Advanced Research Applications in Chemical Biology

Radioligand Development for Molecular Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful noninvasive imaging technique that allows for the quantitative visualization of biological processes in vivo. This technology relies on the use of radioligands—biologically active molecules labeled with a positron-emitting radionuclide. The 4-fluorobenzyl moiety is particularly well-suited for this application due to the favorable properties of Fluorine-18 (¹⁸F), a commonly used radionuclide in PET.

Research has focused on designing and synthesizing novel piperazine (B1678402) compounds for imaging specific targets in the brain, such as the sigma-1 (σ₁) receptor, which is implicated in various neurological and psychiatric disorders. In one such study, a derivative, 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine , was developed as a radioligand for imaging σ₁ receptors. This compound demonstrated the key characteristics required for a successful PET tracer:

High Receptor Affinity and Selectivity: The parent compound showed a low nanomolar affinity for σ₁ receptors and high selectivity over other receptors, including σ₂, vesicular acetylcholine (B1216132) transporter, and various neurotransmitter receptors.

Favorable Pharmacokinetics: The ¹⁸F-labeled version exhibited high uptake in the brain and excellent brain-to-blood ratios in animal models.

Metabolic Stability: Critically, no radiometabolites of the tracer were found to enter the brain, ensuring that the detected PET signal accurately reflects the distribution of the intact radioligand.

PET imaging studies in rats confirmed the suitable kinetics and high specific binding of this tracer to σ₁ receptors. Furthermore, ex vivo autoradiography in a mouse model of Alzheimer's disease showed reduced binding in the cortex and hippocampus, highlighting its potential to study the dysfunction of σ₁ receptors in neurodegenerative diseases. The success of this derivative underscores the value of the 4-fluorobenzylpiperazine scaffold in developing next-generation radioligands for molecular imaging.

Use as Precursors and Building Blocks for Complex Molecular Systems

The 1-(4-fluorobenzyl)piperazine (B185958) structure is frequently employed as a foundational building block or precursor in the synthesis of more complex molecular systems. Its chemical properties make it an ideal starting point for creating libraries of compounds to screen for biological activity. The piperazine ring offers two nitrogen atoms that can be functionalized, allowing for the systematic modification of the molecule's structure to optimize its interaction with a biological target.

A significant area of research has been the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a therapeutic strategy for treating hyperpigmentation disorders. Researchers have used 1-(4-fluorobenzyl)piperazine as a primary building block to synthesize a wide range of derivatives aimed at inhibiting this enzyme. d-nb.info

In these synthetic campaigns, the 1-(4-fluorobenzyl)piperazine core is typically coupled with various acyl chlorides or carboxylic acids. researchgate.net This approach has led to the discovery of potent and selective inhibitors. For instance, structural optimization studies identified that specific substitutions on an aroyl moiety attached to the piperazine nitrogen could dramatically increase inhibitory potency. chim.it One such derivative, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone , was found to be approximately 100 times more active than the natural product kojic acid, a well-known tyrosinase inhibitor. d-nb.inforesearchgate.net

The table below presents a selection of synthesized derivatives based on the 4-fluorobenzylpiperazine scaffold and their corresponding inhibitory activity against tyrosinase, illustrating its utility as a versatile building block.

Compound NameModifying GroupIC₅₀ (μM)Inhibition Mode
[4-(4-fluorobenzyl)piperazin-1-yl]phenylmethanonePhenylmethanone13.34Competitive
4-(4-fluorobenzyl)piperazin-1-ylmethanone2-Trifluoromethylphenylmethanone0.96Competitive
4-(4-fluorobenzyl)piperazin-1-ylmethanone2,4-Dinitrophenylmethanone0.18Competitive
[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone3-Chloro-2-nitrophenylmethanone0.18Competitive
Kojic Acid (Reference)-17.76Competitive

Data sourced from studies on tyrosinase inhibitors derived from 1-(4-fluorobenzyl)piperazine. d-nb.infochim.it

These findings confirm that the 4-fluorobenzylpiperazine moiety is a crucial pharmacophoric feature and a highly effective and versatile precursor for generating complex molecules with potent, targeted biological activity. d-nb.infounina.it

Conjugation to Natural Products for Enhanced Bioactivity

Based on available research, there are no specific documented instances of 1-(4-Fluorobenzyl)piperazin-2-one or its immediate derivatives being directly conjugated to natural products to enhance bioactivity. The prevailing strategy in the scientific literature involves using the 4-fluorobenzylpiperazine scaffold as a synthetic building block to create novel molecules, whose biological activities are then often compared against those of known natural products. researchgate.net

Future Research Directions

Design of Multi-Target Directed Ligands (MTDLs)

The development of multi-target directed ligands (MTDLs) is a promising strategy for treating complex diseases like neurodegenerative disorders and cancer, which often involve multiple pathological pathways. The 1-(4-fluorobenzyl)piperazin-2-one framework can serve as a core structure for designing MTDLs that can simultaneously modulate different biological targets.

Future research could focus on integrating the this compound moiety with other pharmacophores to create hybrid molecules. For instance, derivatives have been synthesized from piperine, a natural alkaloid, to create ligands that target multiple factors in Alzheimer's disease, such as cholinesterases and beta-amyloid aggregation. nih.gov The 4-fluorobenzylpiperazine fragment is a key feature in the design of tyrosinase inhibitors, which are relevant for hyperpigmentation disorders. nih.gov By combining the structural features of this compound with moieties known to interact with other relevant targets, novel MTDLs with enhanced efficacy and a more favorable pharmacological profile could be developed.

Application in Targeted Drug Delivery Systems

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. The this compound structure can be incorporated into various drug delivery platforms.

One approach involves the development of prodrugs. For example, a drug can be linked to a carrier molecule via a linker that is cleaved under specific physiological conditions, such as the low pH of a tumor microenvironment. rsc.org The this compound moiety could be functionalized to attach to such linkers, enabling targeted release. Furthermore, this scaffold can be integrated into nanoparticle-based delivery systems, such as those using graphdiyne and metal-organic frameworks (MOFs), which have shown promise for visualized cancer therapy. rsc.org These systems can be designed for magnetic targeting and can carry a high payload of cytotoxic drugs.

Exploration of Novel Biological Targets and Therapeutic Areas

While derivatives of the parent compound, 1-(4-fluorobenzyl)piperazine (B185958), have been investigated for their activity as tyrosinase inhibitors and sigma-1 receptor ligands, the full therapeutic potential of this compound itself remains largely unexplored. nih.govacs.org Future research should aim to screen this compound and its novel derivatives against a wide range of biological targets to identify new therapeutic applications.

Systematic screening against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could uncover unexpected biological activities. vulcanchem.com Given the prevalence of the piperazine (B1678402) motif in drugs targeting the central nervous system, exploring the potential of this compound derivatives for neurological and psychiatric disorders is a logical next step. wisdomlib.orgnih.gov Additionally, the known anti-inflammatory and antimicrobial properties of some piperazine derivatives suggest that this class of compounds could be valuable in treating inflammatory conditions and infectious diseases. wisdomlib.orgresearchgate.net

Advanced Computational Methodologies for Predictive Modeling

Advanced computational methodologies, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools in modern drug discovery. These methods can predict the binding affinity and interaction patterns of a ligand with its biological target, thereby guiding the design of more potent and selective molecules.

For this compound, computational studies can be employed to predict its binding modes with various enzymes and receptors. For instance, docking studies have been used to understand how 4-(4-fluorobenzyl)piperazine-based compounds interact with the active site of tyrosinase. nih.gov Similarly, MD simulations have been used to assess the stability of ligand-receptor complexes, as demonstrated in the study of a fluorinated piperazine derivative targeting the sigma-1 receptor. nih.gov Future computational work could involve quantum mechanics/molecular mechanics (QM/MM) calculations to provide more accurate predictions of binding energies and reaction mechanisms. These predictive models can significantly accelerate the drug development process by prioritizing the synthesis of compounds with the highest probability of success.

Development of Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. Future research on this compound should focus on developing sustainable synthetic routes that are efficient, atom-economical, and utilize environmentally benign reagents and solvents.

Current synthetic approaches often involve multi-step procedures. nih.govnih.gov Research into one-pot syntheses or flow chemistry processes could streamline the production of this compound and its derivatives. rsc.org The use of microwave-assisted synthesis, for example, has been shown to reduce reaction times and improve yields for related heterocyclic compounds. frontiersin.org Furthermore, exploring biocatalytic methods, which utilize enzymes to perform chemical transformations, could offer a highly selective and sustainable alternative to traditional chemical synthesis. researchgate.net The development of such green synthetic methodologies will be crucial for the environmentally responsible production of these promising compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Fluorobenzyl)piperazin-2-one, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves catalytic enantioselective alkylation or alkylation of piperazin-2-one precursors. Key steps include:

  • Protecting Group Strategy : Use of PMB (para-methoxybenzyl) or benzyl groups to stabilize intermediates during alkylation or decarboxylative reactions .
  • Catalytic Conditions : Palladium catalysts (e.g., Pd(PPh₃)₄) with chiral ligands for enantioselective synthesis, achieving enantiomeric excess (ee) >90% under optimized temperatures (0–25°C) and solvent systems (toluene/THF) .
  • Post-Reaction Modifications : Cleavage of protecting groups via oxidative methods (e.g., DDQ for PMB) or hydrogenolysis .
    Critical Parameters : Catalyst loading (5–10 mol%), reaction time (12–48 hr), and solvent polarity significantly impact yield (60–85%) and purity (>95%).

Q. How can NMR spectroscopy confirm the structural integrity of this compound derivatives?

Methodological Answer: Key NMR signals for structural validation include:

  • Aromatic Protons : Doublets at δ 6.99–7.30 ppm (meta/para-fluorobenzyl aromatic protons, J = 8.5–9.0 Hz) .
  • Methylene Groups : Multiplets at δ 3.40–3.75 ppm (piperazin-2-one CH₂ groups) and δ 3.48 ppm (benzyl CH₂) .
  • Carbonyl Signal : A distinct peak at ~170 ppm in ¹³C NMR for the ketone group.
    Validation : Compare experimental shifts with calculated values (e.g., using software like MestReNova) and confirm coupling constants to rule out stereochemical ambiguities .

Q. What purification techniques are effective for isolating stereoisomers of piperazin-2-one derivatives?

Methodological Answer:

  • Chromatographic Separation : Use silica gel column chromatography with gradient elution (e.g., dichloromethane/ethanol from 97.5:2.5 to 94:6) to resolve cis/trans diastereomers .
  • Chiral HPLC : For enantiomers, employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Crystallization : Differential solubility in cyclohexane or ethyl acetate can isolate high-purity (>95%) stereoisomers .

Advanced Research Questions

Q. How can enantioselective catalytic strategies be optimized for α-tertiary piperazin-2-one synthesis?

Methodological Answer:

  • Ligand Design : Chiral phosphoramidite ligands (e.g., (R)-BINAP) enhance stereoselectivity by coordinating to palladium and controlling transition-state geometry .
  • Substrate Scope : Electron-withdrawing groups on the benzyl fragment improve reaction rates and ee (e.g., 4-fluorobenzyl vs. 4-methylbenzyl) .
  • Reaction Monitoring : Use chiral HPLC or SFC to track ee during reaction progression. Adjust catalyst loading or temperature (e.g., lower temps favor higher ee) if racemization occurs .

Q. What methodologies are employed in SAR studies to enhance inhibitory activity of piperazin-2-one derivatives?

Methodological Answer:

  • Library Synthesis : Prepare analogs with varied substituents (e.g., aryl, heteroaryl) at the α-position and test against targets (e.g., Factor Xa, adenovirus) .
  • Activity Cliffs : Identify critical substituents via mean inhibition plots; e.g., 4-fluorobenzyl groups increase Factor Xa binding (IC₅₀ < 50 nM) due to hydrophobic interactions .
  • Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with bioactivity .

Q. How do molecular dynamics (MD) simulations and 3D-QSAR inform the design of mIDH1 inhibitors?

Methodological Answer:

  • Docking Studies : Identify favorable binding poses where the piperazin-2-one ring occupies hydrophobic pockets (e.g., mIDH1 allosteric site) .
  • 3D-QSAR Models : Generate contour maps highlighting regions where electronegative substituents (e.g., fluorine) improve inhibitory activity (pIC₅₀ > 7.0) .
  • MD Validation : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and hydrogen bond retention (e.g., with Arg132) .

Q. What challenges arise in resolving cis/trans diastereomers, and how are they addressed?

Methodological Answer:

  • Challenge : Similar polarity leads to co-elution in standard columns.
  • Solution : Optimize mobile phase polarity (e.g., ethyl acetate/cyclohexane gradients) and column length (25 cm vs. 15 cm) to increase resolution .
  • Advanced Techniques : Use chiral auxiliaries during synthesis to introduce temporary stereochemical markers, facilitating separation .

Q. How do conformational constraints (e.g., piperazin-2-one rings) affect peptide mimetics?

Methodological Answer:

  • Enhanced Rigidity : Piperazin-2-one rings reduce conformational entropy, improving binding affinity to receptors (e.g., TRH analogs show 10-fold higher activity) .
  • Metabolic Stability : The constrained structure resists protease cleavage, enhancing in vivo half-life (e.g., t₁/₂ > 4 hr in plasma) .

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